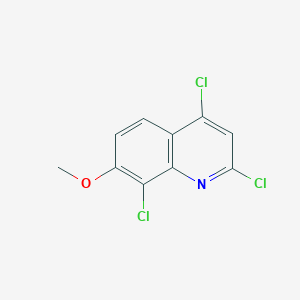

![molecular formula C12H12ClF3N2O2 B1351145 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 337919-65-0](/img/structure/B1351145.png)

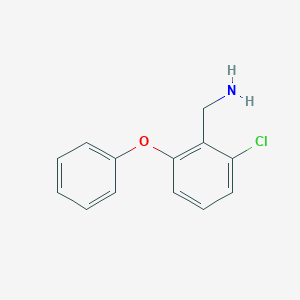

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid, also known as 1-C5TFP, is an organic compound belonging to the piperidine family of compounds. It is a colorless solid that is soluble in organic solvents and is used in various scientific and industrial applications. 1-C5TFP has been studied for its potential use in drug synthesis, biochemistry, and physiology.

Wissenschaftliche Forschungsanwendungen

Pharmacology

Antimicrobial and Antibacterial Agent Development: The trifluoromethyl group in this compound has been associated with enhanced pharmacological properties, including antimicrobial activity. It can serve as a precursor for developing new antibacterial agents, particularly targeting resistant strains. The presence of the piperidine ring may influence the compound’s ability to interact with bacterial enzymes, potentially inhibiting their function and halting bacterial proliferation .

Material Science

Advanced Material Synthesis: In material science, the compound’s unique structure could be utilized in the synthesis of advanced materials. Its robust chemical stability, provided by the trifluoromethyl group, makes it an excellent candidate for creating materials that require high thermal and chemical resistance, which could be applied in electronics or as coatings for materials exposed to harsh environments .

Agrochemistry

Pesticide and Herbicide Formulation: The trifluoromethyl group is known for its role in enhancing the pest control properties of agrochemicals. This compound could be used in the synthesis of new pesticides and herbicides, offering potentially improved efficacy against a range of agricultural pests and weeds. Its application could lead to more effective crop protection strategies .

Analytical Chemistry

Chromatographic Studies: In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis due to its distinct chemical signature. It could help in the identification and quantification of similar compounds in complex mixtures, aiding in the analysis of pharmaceuticals or environmental samples .

Organic Synthesis

Intermediate for Drug Synthesis: The compound’s structure makes it a valuable intermediate in the synthesis of various drugs. Its reactive sites allow for modifications that can lead to the development of new therapeutic molecules, especially in the realm of central nervous system disorders where piperidine derivatives are often explored .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, are used in the agrochemical and pharmaceutical industries . They are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It is suggested that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridine derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with various biochemical pathways .

Result of Action

It is known that trifluoromethylpyridine derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they may have various effects at the molecular and cellular level .

Action Environment

It is known that the physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives contribute to their biological activities , which may suggest that these properties could be influenced by environmental factors.

Eigenschaften

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3N2O2/c13-9-5-8(12(14,15)16)6-17-10(9)18-3-1-7(2-4-18)11(19)20/h5-7H,1-4H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLCZMUANRHJIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382370 |

Source

|

| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |

CAS RN |

337919-65-0 |

Source

|

| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)

![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)